tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate
Overview
Description
tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, under mild conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 2-(Carboxymethyl)-2-methylazepane-1-carboxylate.
Reduction: 2-(Hydroxymethyl)-2-methylazepane-1-methanol.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: Similar structure but with a six-membered ring.
tert-Butyl 2-(hydroxymethyl)-2-methylhexahydro-1H-azepine-1-carboxylate: Similar structure but with a different ring saturation.
Uniqueness
tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to six-membered piperidine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, which includes a tert-butyl group and a hydroxymethyl group attached to a 2-methylazepane backbone, positions it as a versatile building block in various chemical applications. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C12H23NO3
- Molecular Weight: Approximately 243.34 g/mol
- Structural Features: The compound features a tert-butyl group and a hydroxymethyl group, contributing to its reactivity and interaction with biological targets.
Biological Activity Overview
This compound exhibits several biological activities primarily through its applications in drug discovery and biochemical studies. The following sections summarize key findings related to its biological activity.
1. Drug Discovery Applications
The compound is utilized in the synthesis of piperidine derivatives, which are prevalent in pharmaceuticals. These derivatives have been investigated for various therapeutic potentials, including:
- Antimicrobial Activity: Piperidine-based compounds derived from this compound have shown promising results against bacterial strains.
- CNS Activity: Some derivatives exhibit potential central nervous system (CNS) activity, making them candidates for further pharmacological studies .
2. Biochemical Studies
In biochemistry, the compound serves as a probe for studying protein-lipid interactions. Notably:
- NMR Studies: The tert-butyl group enhances certain protein-lipid interactions, particularly in synaptic vesicle priming and neurotransmitter release mechanisms. NMR spectroscopy has been employed to elucidate these interactions, providing insights into molecular mechanisms underlying neurotransmission .
3. Polymer Chemistry
This compound is also significant in polymer chemistry:
- Synthesis of Asymmetric Molecular Brushes: It is used as a precursor in the synthesis of complex molecular structures via atom transfer radical polymerization (ATRP) and Cu-catalyzed azide/alkyne cycloaddition (CuAAC) reactions .
- Janus-Type Double Brushes: A one-pot synthesis approach utilizing this compound has led to the creation of Janus-type double-brushes with precise structural control, demonstrating its utility in advanced materials science .
Research Findings and Case Studies
A review of literature reveals several studies highlighting the biological activity of this compound:
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEHTXHMBFXNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCN1C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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